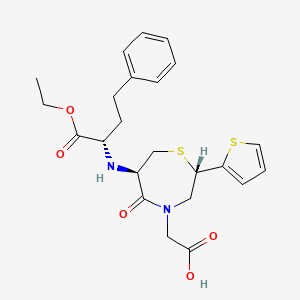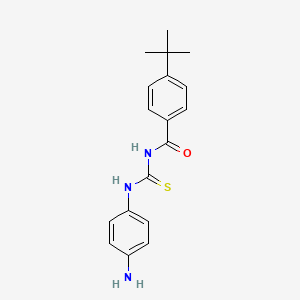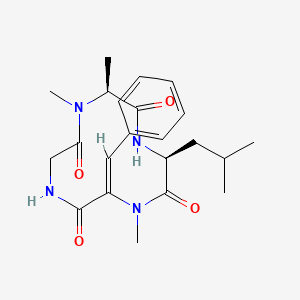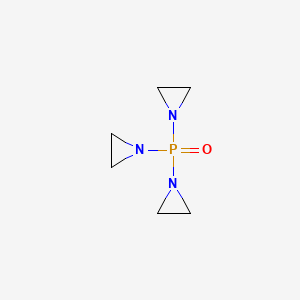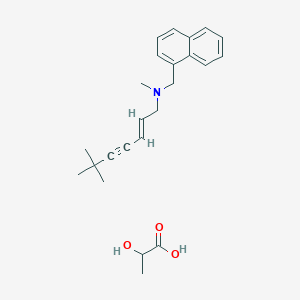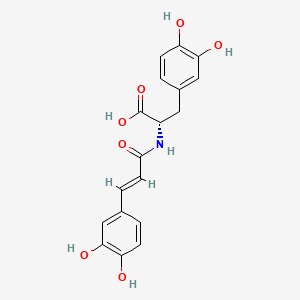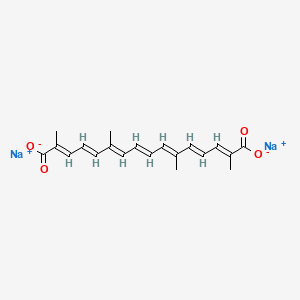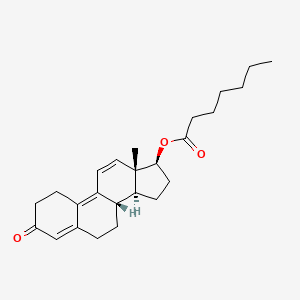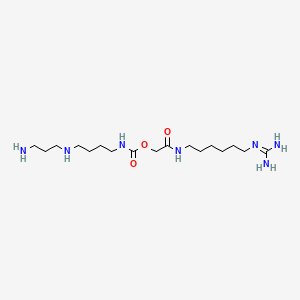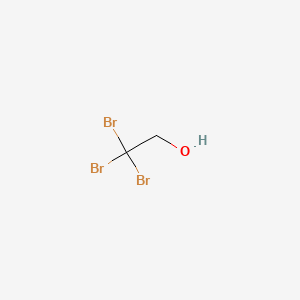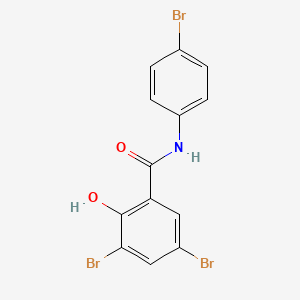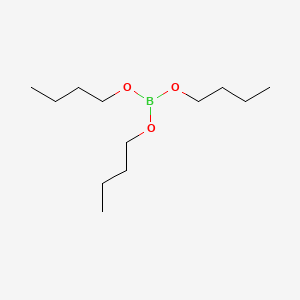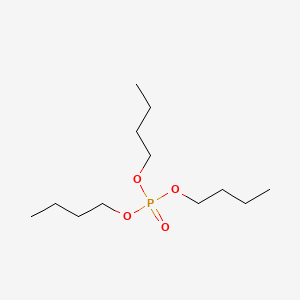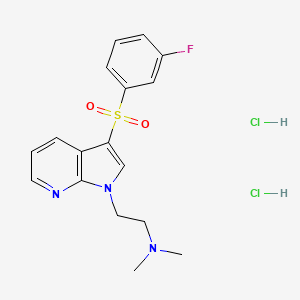
WAY 208466 dihidrocloruro
Descripción general
Descripción
WAY 208466 dihidrocloruro es un agonista potente y selectivo del receptor 5-HT6. Es conocido por su alta afinidad (Ki = 4.8 nM) y su capacidad para inducir la producción de cAMP en células HeLa que expresan receptores humanos 5-HT6 clonados . Se ha demostrado que este compuesto aumenta los niveles corticales de GABA y exhibe efectos ansiolíticos y antidepresivos en estudios con ratas .
Aplicaciones Científicas De Investigación
WAY 208466 dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor 5-HT6 y su papel en varias vías bioquímicas.
Biología: El compuesto se utiliza para investigar los efectos de la activación del receptor 5-HT6 en los procesos celulares, incluida la producción de cAMP y los niveles de GABA.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos dirigidos al receptor 5-HT6.
Mecanismo De Acción
WAY 208466 dihidrocloruro ejerce sus efectos actuando como un agonista completo del receptor 5-HT6. Al unirse al receptor, induce un cambio conformacional que activa la proteína G asociada, lo que lleva a la producción de cAMP. Este aumento en los niveles de cAMP posteriormente eleva los niveles corticales de GABA, lo que contribuye a sus efectos ansiolíticos y antidepresivos . La acción del compuesto sobre el receptor 5-HT6 también influye en varias vías moleculares involucradas en la regulación del estado de ánimo y la función cognitiva .
Métodos De Preparación
La síntesis de WAY 208466 dihidrocloruro involucra varios pasos, comenzando con la formación de la estructura central de pirrolopiridina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de pirrolopiridina: Esto implica la ciclización de precursores apropiados en condiciones controladas.
Introducción del grupo fluorofenilsulfonilo: Este paso implica la sulfonilación del núcleo de pirrolopiridina con un reactivo de cloruro de fluorofenilsulfonilo.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucrarían la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
WAY 208466 dihidrocloruro experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo sulfonilo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden emplear para introducir varios grupos funcionales en el núcleo de pirrolopiridina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio y nucleófilos como la dimetilamina. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
WAY 208466 dihidrocloruro es único debido a su alta selectividad y potencia como agonista del receptor 5-HT6. Los compuestos similares incluyen:
WAY 181187: Otro agonista del receptor 5-HT6 con efectos ansiolíticos y antidepresivos similares.
WAY 163909: Un agonista selectivo del receptor 5-HT6 utilizado en aplicaciones de investigación similares.
WAY 267464: Un compuesto con afinidad receptora y efectos biológicos comparables.
Estos compuestos comparten mecanismos de acción similares, pero pueden diferir en sus propiedades farmacocinéticas y aplicaciones específicas en investigación y terapia.
Propiedades
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHMLBVCLITHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207064-61-6 | |
| Record name | WAY-208466 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207064616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY-208466 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID7Y1EE12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
